2-(5-Amino-1H-pyrazol-1-yl)acetic acid hydrochloride
Overview
Description
2-(5-Amino-1H-pyrazol-1-yl)acetic acid hydrochloride is a compound that features a pyrazole ring substituted with an amino group and an acetic acid moiety. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of the amino group and the pyrazole ring makes it a versatile building block for the synthesis of various heterocyclic compounds.
Mechanism of Action
Target of Action
It’s worth noting that pyrazole-bearing compounds, which include this compound, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
A molecular simulation study was performed on a similar compound, which showed a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy . This suggests that the compound may interact with its targets in a similar manner, leading to changes in the target’s function.
Biochemical Pathways
Given the antileishmanial and antimalarial activities of similar pyrazole-bearing compounds , it can be inferred that the compound may affect pathways related to these diseases.
Result of Action
Similar pyrazole-bearing compounds have shown potent antileishmanial and antimalarial activities . This suggests that the compound may have similar effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Amino-1H-pyrazol-1-yl)acetic acid hydrochloride typically involves the reaction of 5-amino-1H-pyrazole with chloroacetic acid under basic conditions. The reaction proceeds through nucleophilic substitution, where the amino group of the pyrazole attacks the carbon of the chloroacetic acid, leading to the formation of the desired product. The reaction is usually carried out in an aqueous or alcoholic medium with a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, and improves the yield and purity of the product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(5-Amino-1H-pyrazol-1-yl)acetic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The pyrazole ring can be reduced to form pyrazoline derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Pyrazoline derivatives.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
2-(5-Amino-1H-pyrazol-1-yl)acetic acid hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
5-Amino-1H-pyrazole: A precursor in the synthesis of 2-(5-Amino-1H-pyrazol-1-yl)acetic acid hydrochloride.
Pyrazoline derivatives: Formed by the reduction of the pyrazole ring.
Substituted pyrazoles: Formed by nucleophilic substitution reactions.
Uniqueness
This compound is unique due to its combination of an amino group and an acetic acid moiety on the pyrazole ring. This structural feature allows it to participate in a wide range of chemical reactions and makes it a versatile building block for the synthesis of various heterocyclic compounds .
Properties
IUPAC Name |
2-(5-aminopyrazol-1-yl)acetic acid;hydrochloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2.ClH/c6-4-1-2-7-8(4)3-5(9)10;/h1-2H,3,6H2,(H,9,10);1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMOIVYDMWIBGBW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N(N=C1)CC(=O)O)N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.59 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.